2-Phenylbenzo[d]oxazole-6-carboxylic acid

Catalog No.
S3011590
CAS No.
594839-90-4
M.F
C14H9NO3
M. Wt
239.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzo[d]oxazole-6-carboxylic acid

CAS Number

594839-90-4

Product Name

2-Phenylbenzo[d]oxazole-6-carboxylic acid

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carboxylic acid

Molecular Formula

C14H9NO3

Molecular Weight

239.23

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

ICSRYAQXSYGQSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O

Solubility

not available

2-Phenylbenzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula C14H9NO3C_{14}H_{9}NO_{3} and a molecular weight of approximately 239.23 g/mol. It is classified as a heterocyclic compound, specifically a benzoxazole derivative, which features a benzene ring fused to an oxazole ring, along with a carboxylic acid functional group. The compound is known for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activities .

The reactivity of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated, resulting in the formation of phenylbenzoxazole.
  • Nucleophilic substitution: The compound can undergo nucleophilic attack at the carbonyl carbon of the carboxylic acid, leading to various derivatives depending on the nucleophile used.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to enhance biological activity or tailor properties for specific applications .

2-Phenylbenzo[d]oxazole-6-carboxylic acid exhibits several biological activities that make it of interest in medicinal chemistry:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
  • Antioxidant Properties: The presence of the phenyl group may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
  • Potential Anti-cancer Activity: Some derivatives of benzoxazole compounds have shown promise in inhibiting cancer cell proliferation, suggesting that 2-phenylbenzo[d]oxazole-6-carboxylic acid could have similar effects warranting further exploration .

The synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic and carboxylic acid precursors, cyclization can be induced under acidic or basic conditions to form the benzoxazole structure.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving an amine and a carboxylic acid derivative, followed by cyclization.
  • Modification of Existing Compounds: Derivatives can be synthesized by modifying existing benzoxazole compounds through substitution or functional group transformations .

The applications of 2-Phenylbenzo[d]oxazole-6-carboxylic acid span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure may allow its use in developing new materials with specific optical or electronic properties.
  • Chemical Research: As a building block in organic synthesis, it can be utilized in creating more complex molecules for research purposes .

Interaction studies involving 2-Phenylbenzo[d]oxazole-6-carboxylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes involved in disease pathways may reveal its therapeutic potential.

Such studies are essential for advancing the compound's application in drug discovery and development .

Similar Compounds

Several compounds share structural similarities with 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzoxazole95-14-9Basic structure without additional substituents
2-Aminobenzoxazole1020-32-8Contains an amino group, enhancing reactivity
6-Bromo-benzoxazole16215-36-0Bromine substituent increases electrophilicity
2-Hydroxybenzoxazole6181-29-7Hydroxyl group introduces additional reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 2-Phenylbenzo[d]oxazole-6-carboxylic acid due to its specific functional groups and structural configuration .

XLogP3

3

Dates

Modify: 2023-08-17

Explore Compound Types